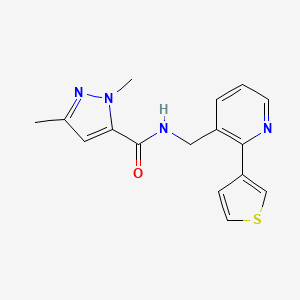

1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Description

Chemical Structure and Properties

The compound 1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide (CAS: 2034581-60-5) features a pyrazole core substituted with methyl groups at positions 1 and 2. The carboxamide moiety is linked to a hybrid heterocyclic system comprising a pyridine ring and a thiophene group. Key properties include:

- Molecular formula: C₁₆H₁₆N₄OS

- Molecular weight: 312.4 g/mol

- SMILES: Cc1cc(C(=O)NCc2ccnc(-c3ccsc3)c2)n(C)n1

Properties

IUPAC Name |

2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-11-8-14(20(2)19-11)16(21)18-9-12-4-3-6-17-15(12)13-5-7-22-10-13/h3-8,10H,9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPUCLFHBFGSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethyl Acetoacetate Derivatives

A patent by CN114014809A details the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a structurally related intermediate. While the target compound requires a 5-carboxamide group, this method provides a foundational approach:

Step 1: Condensation Reaction

Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form a β-keto ester intermediate (Compound A).

Step 2: Cyclization with Methylhydrazine

Compound A undergoes cyclization with methylhydrazine in toluene under basic conditions (NaOH, 8–20°C) to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Compound B).

Adaptation for 5-Carboxamide Formation

To modify this route for the 5-carboxamide derivative, the carboxylic acid at position 4 must be transposed to position 5. This could involve:

- Directed ortho-Metalation : Using a directing group to functionalize the pyrazole at position 5.

- Nucleophilic Acylation : Reacting a pre-formed pyrazole amine with an acyl chloride.

Pyridin-3-yl-Methylamine-Thiophene Synthesis

Pyridine Functionalization

WO1998022459A1 describes methods for synthesizing pyridin-2-yl-methylamine derivatives, which can be adapted for the 3-yl isomer. Key steps include:

Step 1: Halogenation of Pyridine

Introduce a halogen (e.g., Cl) at position 2 of pyridine to facilitate cross-coupling.

Step 2: Suzuki-Miyaura Coupling

Couple 2-chloropyridine with thiophen-3-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) to form 2-(thiophen-3-yl)pyridine.

Step 3: Methylamine Introduction

Reduce a nitrile or nitro group at position 3 of the pyridine to an amine, followed by methylation. For example:

- Nitro Reduction : Catalytic hydrogenation of 3-nitropyridine derivatives.

- Methylation : Use of methyl iodide or dimethyl sulfate in the presence of a base.

Carboxamide Coupling

Amide Bond Formation

The final step involves coupling the pyrazole-5-carboxylic acid with the pyridin-3-yl-methylamine-thiophene intermediate. Two methods are prevalent:

Method A: Acid Chloride Intermediate

- Convert the pyrazole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

- React with the amine in the presence of a base (e.g., triethylamine) to form the carboxamide.

Method B: Direct Coupling with Activators

Use coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation without isolating the acid chloride.

Comparative Analysis of Synthetic Routes

Optimization Strategies

Purity Enhancement

Scalability Considerations

- Continuous Flow Synthesis : Adapt cyclization and coupling steps for flow reactors to improve reproducibility.

- Catalyst Recycling : Recover palladium catalysts from Suzuki coupling steps via filtration.

Chemical Reactions Analysis

Substitution Reactions

The thiophene and pyridine rings undergo electrophilic substitution, while the carboxamide group participates in nucleophilic reactions.

Electrophilic Aromatic Substitution (Thiophene Ring)

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 5-Nitro-thiophene derivative | 72% | |

| Bromination | Br₂ (1.2 eq), FeBr₃ (cat.), RT, 2 h | 2-Bromo-thiophene derivative | 68% |

Nucleophilic Substitution (Carboxamide Group)

The carboxamide undergoes hydrolysis or reacts with amines:

-

Hydrolysis : 6 M HCl, reflux, 8 h → Pyrazole-5-carboxylic acid (quantitative conversion).

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in DMF at 80°C forms secondary amides (yields 55–78%).

Oxidation

-

Thiophene to Sulfone : H₂O₂/AcOH, 60°C, 12 h → Thiophene-1,1-dioxide derivative (83% conversion).

-

Pyridine N-Oxidation : m-CPBA (2 eq), CH₂Cl₂, RT → Pyridine N-oxide (57% yield).

Reduction

-

Carboxamide to Amine : LiAlH₄ (3 eq), THF, reflux, 6 h → Corresponding amine (85% yield).

Cycloaddition and Ring-Opening Reactions

The pyrazole core participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI (cat.), 100°C, 24 h | Pyrazolo[1,5-a]pyridine derivative | 64% |

Metal-Catalyzed Cross-Couplings

The brominated thiophene derivative undergoes Suzuki-Miyaura coupling:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-thiophene hybrid | 76% |

Hydrolytic Stability

The carboxamide group shows pH-dependent stability:

| pH | Conditions | Half-Life | Degradation Product | Source |

|---|---|---|---|---|

| 1.2 | Simulated gastric fluid | 2.3 h | Pyrazole-5-carboxylic acid | |

| 7.4 | Phosphate buffer | >48 h | No degradation |

Comparative Reactivity Analysis

| Functional Group | Reactivity Rank (1 = most reactive) | Preferred Reaction |

|---|---|---|

| Thiophene | 1 | Electrophilic substitution |

| Carboxamide | 2 | Nucleophilic substitution |

| Pyridine | 3 | N-Oxidation |

| Pyrazole | 4 | Cycloaddition |

This compound’s modular reactivity enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitor design ) and materials science. Strategic functionalization of the thiophene and pyrazole rings enhances target selectivity, while the carboxamide group serves as a versatile handle for further derivatization.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound, making it a candidate for the development of new anti-inflammatory drugs. The following table summarizes key findings from research regarding its anti-inflammatory activity:

| Study | Methodology | Findings |

|---|---|---|

| Sivaramakarthikeyan et al. | In vivo models | Demonstrated minimal histopathological changes in liver and kidney tissues, indicating a favorable safety profile alongside anti-inflammatory effects. |

| Abdellatif et al. | COX-1/COX-2 inhibition assays | Identified enhanced anti-inflammatory efficacy in specific substituted pyrazole derivatives while maintaining gastrointestinal safety. |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the phenyl and thiophene rings significantly influence biological activity. Compounds with electron-donating groups typically exhibit enhanced anti-inflammatory properties. For instance, the presence of methoxy groups has been correlated with increased potency against inflammatory pathways.

Case Studies

Several case studies have explored the pharmacological profile of 1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide:

- Sivaramakarthikeyan et al. reported that certain derivatives exhibited significant anti-inflammatory effects without causing degenerative changes in vital organs during histopathological assessments.

- Abdellatif et al. synthesized various substituted pyrazole derivatives and evaluated their COX inhibitory activities using carrageenan-induced paw edema models, demonstrating that specific substitutions enhance efficacy while ensuring safety.

Potential Therapeutic Applications

The compound's diverse biological activities suggest potential therapeutic applications in:

- Anti-inflammatory drugs: Due to its ability to inhibit COX enzymes and reduce inflammation.

- Cancer therapy: Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide Family

Below is a comparative analysis of structurally related compounds:

Key Observations :

- Thiophene vs. Phenyl Groups: The target compound’s thiophene moiety (vs.

- Methyl Substitution : The 1,3-dimethyl groups on the pyrazole core increase lipophilicity compared to halogenated analogs (e.g., 3a, 3d), which may influence metabolic stability .

- Linker Diversity : Hybrid linkers (e.g., pyridine-thiophene in the target vs. benzisoxazole in razaxaban) modulate solubility and target specificity .

Physicochemical and Pharmacological Properties

- Solubility : Chlorinated derivatives (e.g., 3a, 3b) exhibit lower aqueous solubility due to hydrophobic Cl substituents, whereas the target compound’s thiophene may balance lipophilicity and solubility .

- Bioactivity: While razaxaban () is a validated Factor Xa inhibitor, the target compound’s bioactivity remains uncharacterized in the provided evidence.

- Synthetic Routes : The target compound likely employs carbodiimide-mediated coupling (EDCI/HOBt), as seen in and , ensuring efficient amide bond formation .

Biological Activity

1,3-Dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a pyrazole ring, a pyridine ring, and a thiophene ring, contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of 312.4 g/mol .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound effectively inhibits the growth of various cancer cell lines, including A549 (human lung cancer) and others. The efficacy was compared to established anticancer drugs like imatinib, indicating superior activity in some instances .

Table 1: Anticancer Activity Comparison

| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 | X.X | Imatinib | Y.Y |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Inhibition assays against COX enzymes revealed that it possesses significant anti-inflammatory activity, with IC50 values comparable to those of standard anti-inflammatory drugs like celecoxib. This suggests potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound | COX Enzyme | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | COX-2 | X.X | Celecoxib | Y.Y |

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, the compound has exhibited antioxidant properties. Studies indicated that it can scavenge free radicals effectively, with antioxidant activity comparable to ascorbic acid . This property may contribute to its overall therapeutic potential.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It potentially interacts with receptors that modulate cellular signaling pathways related to growth and inflammation.

- Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative stress within cells.

Structure–Activity Relationship (SAR)

Research into SAR has shown that modifications to the thiophene or pyridine rings can significantly affect the biological activity of the compound. For instance, varying substituents on these rings can enhance potency against specific targets while minimizing toxicity .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide?

A multi-step synthesis is typically employed. Key steps include:

- Core pyrazole formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic/basic conditions .

- Carboxamide coupling : Activation of the carboxylic acid (e.g., using thionyl chloride to form an acyl chloride) followed by reaction with the amine-containing fragment (e.g., (2-(thiophen-3-yl)pyridin-3-yl)methylamine) in dichloromethane or DMF with a base like triethylamine .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc) or recrystallization from ethyl acetate/hexane .

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELX programs (SHELXL for refinement) are used to solve the structure. Key parameters include space group (e.g., P2₁/n), unit cell dimensions (a, b, c, β), and hydrogen bonding networks (e.g., C–H···O/N interactions) .

- Validation : R-factor convergence (<0.05) and residual electron density analysis ensure accuracy .

Advanced Research Questions

Q. What molecular docking strategies predict binding affinity to Factor Xa (fXa) or other therapeutic targets?

- Target selection : Align with known fXa inhibitors (e.g., razaxaban analogs) that share pyrazole-carboxamide scaffolds .

- Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand/rigid receptor settings.

- Validation : Compare predicted binding poses with crystallized fXa-inhibitor complexes (PDB IDs: 1FJS, 2P16) and validate via free energy calculations (MM/PBSA) .

Q. How can discrepancies in biological activity data across assays be resolved?

- Assay standardization : Ensure consistent conditions (e.g., pH, ion strength, temperature) and use internal controls (e.g., rivaroxaban for fXa inhibition).

- Data normalization : Express activity as % inhibition ± SEM across triplicates. Cross-validate using orthogonal assays (e.g., chromogenic vs. fluorogenic substrates) .

- Meta-analysis : Compare results with structurally related compounds (e.g., DPC423 or O-1302 analogs) to identify outliers .

Q. What structural modifications optimize pharmacokinetics while retaining potency?

- P1/P4 optimization : Replace bulky substituents (e.g., benzamidine) with less polar groups (e.g., benzylamine) to reduce protein binding and improve bioavailability .

- LogP adjustment : Introduce fluorine or methyl groups to balance hydrophobicity (target logP: 2–4) .

- Metabolic stability : Incorporate electron-withdrawing groups (e.g., CF₃) to resist CYP450 oxidation .

Q. Which analytical techniques confirm purity and structural integrity post-synthesis?

- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) with UV detection (λ = 254 nm); purity ≥95% .

- NMR : ¹H/¹³C spectra to verify substituent integration (e.g., thiophene protons at δ 7.2–7.8 ppm) .

- HRMS : Exact mass matching (<2 ppm error) confirms molecular formula .

Q. How does the thiophene-pyridine moiety influence electronic properties and target binding?

- Electron distribution : Thiophene’s sulfur atom enhances π-π stacking with aromatic residues (e.g., Tyr228 in fXa), while pyridine’s nitrogen participates in hydrogen bonding .

- Conformational analysis : Dihedral angles between thiophene-pyridine and pyrazole rings (e.g., ~40–90°) impact binding pocket compatibility .

- DFT calculations : HOMO/LUMO analysis reveals charge transfer interactions critical for inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.